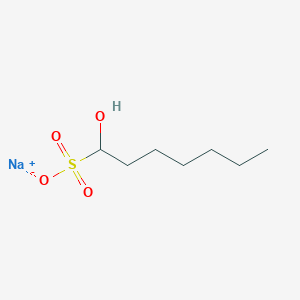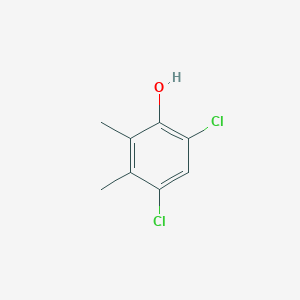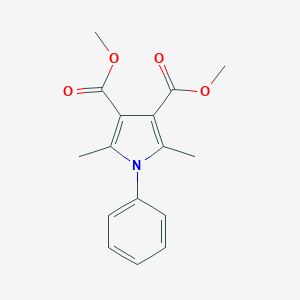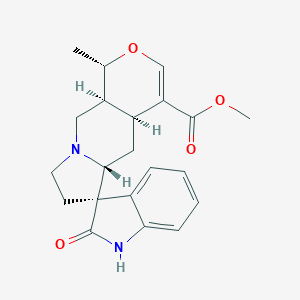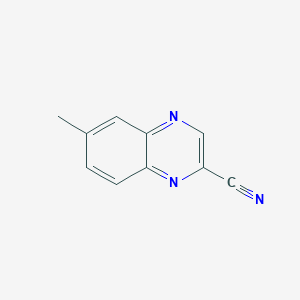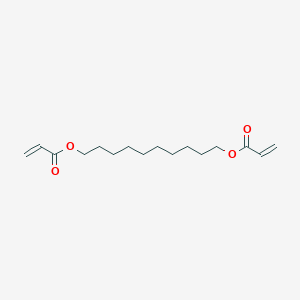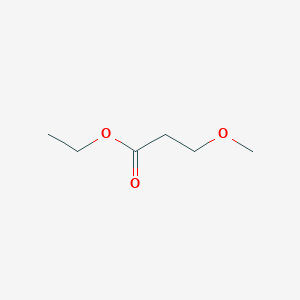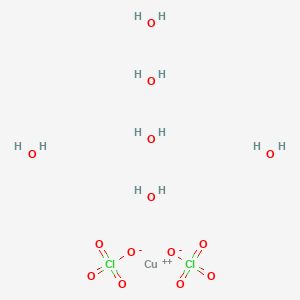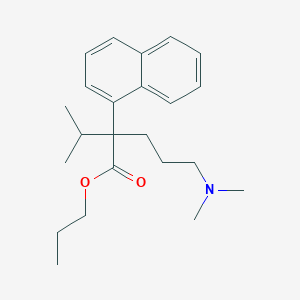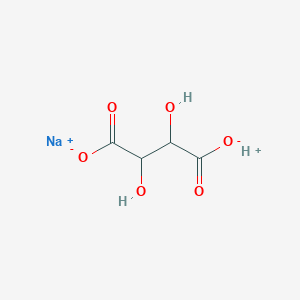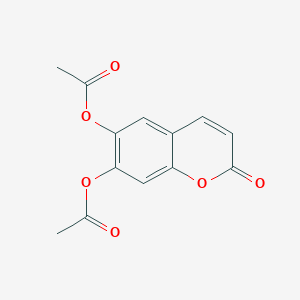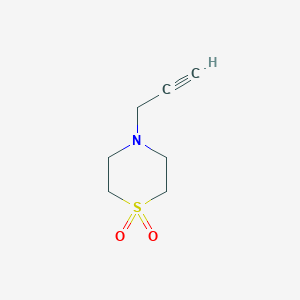
4-Propargylthiomorpholine 1,1-Dioxide
描述
4-Propargylthiomorpholine 1,1-Dioxide is a heterocyclic compound with the molecular formula C7H11NO2S. It is characterized by a thiomorpholine ring substituted with a propargyl group and an additional dioxide functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide typically involves the oxidation of 4-(prop-2-yn-1-yl)thiomorpholine. One common method includes the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The reaction mixture is stirred for several hours, followed by workup procedures involving extraction and purification to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
化学反应分析
Types of Reactions: 4-Propargylthiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
4-Propargylthiomorpholine 1,1-Dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用机制
The mechanism of action of 4-Propargylthiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The propargyl group can undergo click reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways .
相似化合物的比较
Thiomorpholine: Lacks the propargyl and dioxide functionalities.
Thiomorpholine-1,1-Dioxide: Similar structure but without the propargyl group.
4-Methylthiomorpholine 1,1-Dioxide: Contains a methyl group instead of a propargyl group.
Uniqueness: Its ability to participate in click chemistry and undergo various oxidation and reduction reactions sets it apart from other thiomorpholine derivatives .
属性
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZIZOYSYHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380442 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10442-03-2 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide a useful building block in medicinal chemistry?
A: 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, also known as 4-propargylthiomorpholine 1,1-dioxide, is a versatile compound containing a propargyl group that can undergo click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of 1,2,3-triazoles. [, ] Researchers have utilized this reactivity to synthesize a variety of novel 1,4-disubstituted 1,2,3-triazole derivatives with potential biological activity. [, ]
Q2: What are the potential applications of the 1,2,3-triazole derivatives synthesized using 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide?
A: Studies have shown that some of the synthesized 1,2,3-triazole derivatives, incorporating the 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide moiety, exhibit promising antimicrobial activity. [, ] For instance, certain derivatives demonstrated excellent antibacterial activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis, surpassing the effectiveness of standard drugs like penicillin and streptomycin. [] Additionally, some derivatives showed moderate antifungal activity compared to amphotericin B. [] This highlights the potential of these compounds as lead structures for the development of novel antimicrobial agents. Further research is needed to explore their full therapeutic potential and to determine their safety and efficacy in vivo.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of these 1,2,3-triazole derivatives?
A: While the provided research papers do not delve into detailed SAR studies, they do highlight that the antimicrobial activity of the 1,2,3-triazole derivatives varies depending on the substituents attached to the triazole ring. [, ] This suggests that modifications to the triazole substituents can significantly influence the biological activity, offering opportunities for further optimization of their potency and selectivity. Future research focusing on systematic SAR studies would be crucial for designing more potent and specific antimicrobial agents based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


